D-Pentamannuronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

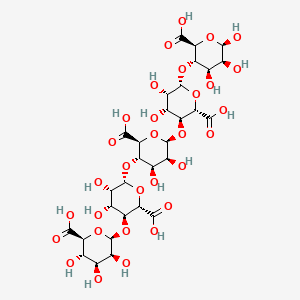

C30H42O31 |

|---|---|

Molecular Weight |

898.6 g/mol |

IUPAC Name |

(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C30H42O31/c31-1-2(32)16(21(42)43)58-27(8(1)38)55-13-4(34)10(40)29(60-18(13)23(46)47)57-15-6(36)11(41)30(61-20(15)25(50)51)56-14-5(35)9(39)28(59-19(14)24(48)49)54-12-3(33)7(37)26(52)53-17(12)22(44)45/h1-20,26-41,52H,(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51)/t1-,2-,3+,4+,5+,6+,7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,26+,27+,28+,29+,30+/m0/s1 |

InChI Key |

XTVQVZDWFHITEQ-YLWRECDYSA-N |

Isomeric SMILES |

[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@@H]3C(=O)O)O[C@H]4[C@@H]([C@@H]([C@@H](O[C@@H]4C(=O)O)O[C@H]5[C@@H]([C@@H]([C@@H](O[C@@H]5C(=O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O |

Canonical SMILES |

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(C(C(OC5C(=O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to D-Pentamannuronic Acid: Discovery, Natural Sources, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Pentamannuronic acid, an oligosaccharide derived from the naturally occurring polymer alginate, is gaining significant attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, natural sources, and biological significance of this compound. It details the biosynthetic pathways, methods for its isolation and characterization, and explores its interactions with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the broader history of alginate research. Alginic acid, a major structural component of the cell walls of brown algae, was first isolated and described by the British chemist Edward C. C. Stanford in the late 19th century. Subsequent research in the early 20th century elucidated that alginic acid is a linear copolymer composed of two uronic acid monomers: β-D-mannuronic acid and α-L-guluronic acid.

While the constituent monomers were identified early on, the specific isolation and characterization of defined oligosaccharides like this compound came much later with the advent of advanced analytical techniques. The work of Haug, Larsen, and Smidsrød in the 1960s and 70s on the sequence of uronic acids in alginate laid the groundwork for understanding the structure of alginate-derived oligosaccharides.[1][2] The ability to produce and characterize specific alginate oligosaccharides, including those composed solely of mannuronic acid (mannuronate oligosaccharides), was significantly advanced by the discovery and application of alginate-degrading enzymes, known as alginate lyases. These enzymes cleave the polysaccharide backbone, allowing for the generation of oligosaccharides of varying lengths.

Natural Sources of this compound Precursors

This compound is not typically found as a free molecule in nature. Instead, its monomeric unit, D-mannuronic acid, is a primary component of the polysaccharide alginate. The primary natural sources of alginate are:

-

Marine Brown Algae (Phaeophyceae): Brown seaweeds are the most abundant source of alginate, where it can constitute up to 40% of the dry weight.[3] The composition of alginate, specifically the ratio of mannuronic acid (M) to guluronic acid (G), varies depending on the species of algae, the season of harvest, and the part of the plant.[4][5] Alginates with a higher proportion of mannuronic acid are precursors for obtaining this compound.

-

Bacteria: Certain species of Gram-negative bacteria, notably from the genera Pseudomonas and Azotobacter, are capable of producing alginate as an exopolysaccharide.[1] Bacterial alginates also vary in their M/G ratio, and some strains are known to produce alginates that are rich in mannuronic acid.

Quantitative Abundance of D-Mannuronic Acid in Natural Sources

The following table summarizes the D-mannuronic acid content, presented as the M/G ratio, in various species of brown algae. A higher M/G ratio indicates a greater abundance of the precursor for this compound.

| Brown Algae Species | M/G Ratio | Reference(s) |

| Laminaria japonica | >1 | [4] |

| Sargassum fulvellum | High | [4] |

| Hizikia fusiforme | High | [4] |

| Undaria pinnatifida | High | [4] |

| Laminaria digitata | 1.1 - 2.1 | [6] |

| Saccharina latissima | up to 3.1 | [6] |

| Rugulopteryx okamurae | High | [7] |

| Ecklonia radiata | >1 | [8] |

| Ascophyllum nodosum | ~2:1 | [5] |

| Sargassum tenerrimum | Variable | |

| Dictyota bartayresii | High | |

| Spatoglossum asperum | High | |

| Colpomenia sinuosa | High |

Biosynthesis of Alginate in Pseudomonas aeruginosa

The biosynthesis of alginate, the precursor polymer of this compound, is well-characterized in the bacterium Pseudomonas aeruginosa. This complex process involves a series of enzymatic reactions that convert fructose-6-phosphate into the final polymer, which is then secreted outside the cell.

Experimental Protocols

Production of this compound via Enzymatic Hydrolysis

A common method for producing this compound and other alginate oligosaccharides is through the enzymatic degradation of alginate rich in mannuronic acid.

Materials:

-

High M-content sodium alginate

-

Purified alginate lyase (specific for mannuronic acid linkages)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Ethanol

-

Anion-exchange chromatography column (e.g., DEAE-Sephadex or Q-Sepharose)[9][10][11][12]

-

Elution buffers (e.g., linear gradient of NaCl or ammonium acetate in buffer)

Protocol:

-

Enzymatic Digestion:

-

Dissolve the sodium alginate in the reaction buffer to a final concentration of 1-5% (w/v).

-

Add the purified alginate lyase to the alginate solution. The enzyme-to-substrate ratio should be optimized for the specific enzyme used.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37-50°C) with gentle stirring.[13][14][15]

-

Monitor the progress of the digestion by measuring the increase in absorbance at 235 nm, which corresponds to the formation of a double bond at the non-reducing end of the oligosaccharides.[16]

-

Terminate the reaction by heating the mixture to 100°C for 10-15 minutes to denature the enzyme.[16][17]

-

-

Purification by Anion-Exchange Chromatography:

-

Centrifuge the reaction mixture to remove any insoluble material.

-

Load the supernatant onto the pre-equilibrated anion-exchange column.

-

Wash the column with the starting buffer to remove any unbound material.

-

Elute the bound oligosaccharides using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl).

-

Collect fractions and analyze them for the presence of oligosaccharides using methods such as thin-layer chromatography (TLC) or mass spectrometry.

-

Pool the fractions containing the desired this compound.

-

-

Desalting and Lyophilization:

-

Desalt the pooled fractions using size-exclusion chromatography or dialysis.

-

Lyophilize the desalted sample to obtain the purified this compound as a powder.

-

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful technique for the structural elucidation of oligosaccharides.

-

¹H NMR: Provides information on the anomeric configuration (α or β) and the linkage positions between the mannuronic acid residues. The chemical shifts of the anomeric protons (H1) are particularly informative.[8]

-

¹³C NMR: Provides information on the carbon skeleton of the molecule. The chemical shifts of the anomeric carbons (C1) and the carbons involved in the glycosidic linkages are key indicators of the structure.[18][19][20][21]

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the oligosaccharide and confirm its degree of polymerization (i.e., that it is a pentamer).[13]

Signaling Pathways Modulated by this compound and Related Oligosaccharides

Recent research has shown that alginate oligosaccharides (AOS), including those composed of mannuronic acid, can modulate several key intracellular signaling pathways, highlighting their potential as bioactive molecules.

NF-κB and MAPK Signaling Pathways

Alginate oligosaccharides have been shown to influence the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.[1][22][23] In some contexts, AOS can attenuate the activation of these pathways, leading to anti-inflammatory effects.

Nrf2 Signaling Pathway

Alginate oligosaccharides have also been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][24][25] Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Activation of this pathway can help protect cells from oxidative stress.

Experimental Workflow: From Natural Source to Bioactivity Assessment

The following diagram outlines a typical experimental workflow for studying this compound.

Conclusion and Future Directions

This compound and related alginate oligosaccharides represent a promising class of bioactive molecules derived from abundant natural sources. Their ability to modulate key signaling pathways involved in inflammation and oxidative stress suggests a wide range of potential therapeutic applications. Future research should focus on elucidating the precise structure-activity relationships of these oligosaccharides, identifying their specific cellular receptors, and further exploring their efficacy in preclinical and clinical studies. The development of more efficient and scalable methods for the production of structurally defined oligosaccharides will be crucial for advancing their translation from the laboratory to the clinic.

References

- 1. Advances in Research on the Bioactivity of Alginate Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Haug, A., Larsen, B. and Smidsrd, O. (1974) Uronic acid sequence in alginate from different sources. Carbo- hydrate Research, 32, 217-225 (modified by Schürks, N., University of Duisburg-Essen). doi;10.1016/S0008-6215(00)82100-X - References - Scientific Research Publishing [scirp.org]

- 3. Alginate Oligosaccharides Protect Gastric Epithelial Cells against Oxidative Stress Damage through Induction of the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Brown Algae Carbohydrates: Structures, Pharmaceutical Properties, and Research Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Table 5 from Complete (1)H and (13)C NMR chemical shift assignments of mono- to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER. | Semantic Scholar [semanticscholar.org]

- 7. Anion-exchange chromatography - Wikipedia [en.wikipedia.org]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. lcms.cz [lcms.cz]

- 11. scienceinfo.com [scienceinfo.com]

- 12. researchgate.net [researchgate.net]

- 13. Enzymatic Hydrolysis of Alginate to Produce Oligosaccharides by a New Purified Endo-Type Alginate Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enzymatic Hydrolysis of Alginate to Produce Oligosaccharides by a New Purified Endo-Type Alginate Lyase [ouci.dntb.gov.ua]

- 15. mdpi.com [mdpi.com]

- 16. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 17. researchgate.net [researchgate.net]

- 18. NMR spectroscopy analysis of oligoguluronates and oligomannuronates prepared by acid or enzymatic hydrolysis of homopolymeric blocks of alginic acid. Application to the determination of the substrate specificity of Haliotis tuberculata alginate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Frontiers | Potential of algae-derived alginate oligosaccharides and β-glucan to counter inflammation in adult zebrafish intestine [frontiersin.org]

- 24. Alginate Oligosaccharides Protect Gastric Epithelial Cells against Oxidative Stress Damage through Induction of the Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Alginate Oligosaccharide Ameliorates D-Galactose-Induced Kidney Aging in Mice through Activation of the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Biosynthesis of D-Pentamannuronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannuronic acid, a C-5 epimer of D-glucuronic acid, is a critical monosaccharide component of various biologically significant polysaccharides. Notably, it is a primary constituent of alginate, a linear copolymer found in brown algae and certain bacteria, where it is linked with L-guluronic acid. Oligomers and polymers of D-mannuronic acid, often referred to as mannuronans, have garnered significant interest in the biomedical and pharmaceutical fields due to their diverse biological activities, including immune stimulation. This technical guide provides a comprehensive overview of the chemical synthesis and biosynthetic pathways of D-pentamannuronic acid and its precursors, with a focus on quantitative data, detailed experimental protocols, and visual representations of the core pathways.

Chemical Synthesis of D-Mannuronic Acid Oligomers

The chemical synthesis of D-mannuronic acid glycosides and oligomers is a challenging task due to the electron-withdrawing nature of the C-5 carboxyl group, which deactivates the anomeric center, and the inherent propensity of mannose-configured donors to form α-linkages.[1][2] However, various strategies have been developed to achieve stereoselective synthesis of both α- and β-mannuronides.

A key approach involves the use of specific protecting groups and promoters to control the stereochemical outcome of the glycosylation reaction. For instance, the use of a 3-O-picoloyl group on a mannuronic acid donor can facilitate high β-selectivity through H-bond-mediated aglycone delivery (HAD).[1][3] Conversely, a 3-O-benzoyl group can promote exclusive α-selectivity.[1][3]

Key Synthetic Strategies and Quantitative Data

The following table summarizes key quantitative data from representative chemical synthesis approaches for D-mannuronic acid derivatives.

| Donor/Acceptor System | Promoter/Conditions | Product | Yield (%) | Stereoselectivity (α:β) | Reference |

| 3-O-Picoloyl-mannuronic acid donor + Glucosyl acceptor (6-OH) | Promoter system | β-linked disaccharide | High | High β | [1][3] |

| 3-O-Benzoyl-mannuronic acid donor + Glucosyl acceptor (6-OH) | Promoter system | α-linked disaccharide | 92 | α-only | [1][3] |

| Thiomannuronic donor + Mannuronic acceptor | NIS/TMSOTf | β-disaccharide | 78 | - | [4] |

| 4,6-di-O-benzylidene-protected 1-thio mannoside donor | TEMPO/BAIB oxidation | β-(1→4)-di-D-mannuronic acid neoglycolipid | - | Diastereoselective β |

Experimental Protocols

General Procedure for β-Mannosylation using a 3-O-Picoloyl Donor (Illustrative) [1][3]

-

Donor and Acceptor Preparation: The 3-O-picoloyl-protected mannuronic acid donor and a suitable glycosyl acceptor are dried under high vacuum.

-

Glycosylation Reaction: The donor and acceptor are dissolved in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon). The mixture is cooled to a low temperature (e.g., -78 °C).

-

Promoter Addition: A suitable promoter system is added dropwise to the reaction mixture. The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

Quenching and Workup: The reaction is quenched with a suitable reagent (e.g., triethylamine). The mixture is diluted with an organic solvent and washed sequentially with aqueous solutions to remove impurities.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired β-linked disaccharide.

Regioselective Oxidation to form Mannuronic Acid

-

Substrate Preparation: The β-(1→4)-linked mannose-containing disaccharide or trisaccharide derivative is dissolved in a suitable solvent system (e.g., acetonitrile/water).

-

Oxidation: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) and (diacetoxyiodo)benzene (BAIB) are added to the solution. The reaction mixture is stirred at room temperature until completion.

-

Workup and Purification: The reaction is quenched, and the product is extracted and purified to yield the corresponding β-(1→4)-D-mannuronic acid-containing neoglycolipid.

Chemical Synthesis Pathway Diagram

Caption: Chemical synthesis of oligo-D-mannuronic acid.

Biosynthesis of this compound Precursors

The biosynthesis of D-mannuronic acid residues in bacteria often proceeds through the formation of an activated nucleotide sugar precursor, UDP-N-acetyl-D-mannosaminuronic acid (UDP-ManNAcA). This pathway starts from the common precursor UDP-N-acetyl-D-glucosamine (UDP-GlcNAc).

The key enzymatic steps involve the epimerization of UDP-GlcNAc to UDP-N-acetyl-D-mannosamine (UDP-ManNAc) and the subsequent oxidation of UDP-ManNAc to UDP-ManNAcA.[5][6][7]

Key Enzymes and Quantitative Data

The following table summarizes the key enzymes and their kinetic parameters in the biosynthesis of UDP-ManNAcA.

| Enzyme | Substrate | Km (mM) | Reference |

| UDP-GlcNAc 2-epimerase | UDP-GlcNAc | - | [6] |

| UDP-ManNAc dehydrogenase | UDP-ManNAc | - | [6] |

| UDP-GlcNAc dehydrogenase | UDP-GlcNAc | 0.28 | [6] |

| UDP-GlcNAc dehydrogenase | NAD+ | 1.43 | [6] |

Experimental Protocols

Enzymatic Synthesis of UDP-ManNAcA (Illustrative) [5][8]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing UDP-GlcNAc, NAD+, dithiothreitol (DTT), and a suitable buffer (e.g., HEPES) at a specific pH.

-

Enzyme Addition: Purified UDP-GlcNAc C2-epimerase and UDP-ManNAc C6-dehydrogenase are added to the reaction mixture.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 22 °C) for a specified duration (e.g., 18 hours).

-

Enzyme Removal: The reaction is terminated by removing the enzymes, for example, using a spin filter with a molecular weight cutoff.

-

Product Purification: The resulting solution containing UDP-ManNAcA is purified using chromatographic techniques such as FPLC with an anion-exchange column.

Biosynthesis Pathway Diagram

Caption: Biosynthesis of UDP-N-acetyl-D-mannosaminuronic acid.

Conclusion

The synthesis of this compound and its oligomers, whether through chemical or biosynthetic routes, presents unique challenges and opportunities. Advances in stereoselective chemical glycosylation methods have enabled the construction of complex mannuronate-containing oligosaccharides. Concurrently, the elucidation of the biosynthetic pathway for activated mannuronic acid precursors in bacteria provides a foundation for enzymatic and chemoenzymatic approaches. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers in glycochemistry, microbiology, and drug development, facilitating further exploration of the biological roles of D-mannuronic acid-containing structures and the development of novel therapeutics.

References

- 1. A versatile approach to the synthesis of glycans containing mannuronic acid residues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Biosynthesis of UDP-α-N-Acetyl-d-mannosaminuronic Acid and CMP-β-N-Acetyl-d-neuraminic Acid for the Capsular Polysaccharides of Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of UDP-N-acetyl-D-glucosaminuronic acid and UDP-N-acetyl-D-mannosaminuronic acid in Micrococcus luteus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of UDP-α- N-Acetyl-d - mannosaminuronic Acid and CMP-β- N-Acetyl-d-neuraminic Acid for the Capsular Polysaccharides of Campylobacter jejuni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Structural Elucidation of D-Pentamannuronic Acid Oligomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of D-Pentamannuronic acid oligomers. These oligomers, derived from the abundant natural polysaccharide alginate, are gaining significant attention in the pharmaceutical and biomedical fields for their diverse biological activities, including anti-tumor, immunomodulatory, and anti-inflammatory properties.[1][2][3] A thorough understanding of their structure is paramount for establishing structure-activity relationships and for the development of novel therapeutics.[4]

Production of D-Mannuronic Acid Oligomers

The initial step in structural elucidation is the production of D-mannuronic acid oligomers from the parent alginate polymer. Alginate is a linear polysaccharide composed of (1→4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues arranged in blocks of M, blocks of G, and alternating MG blocks.[5][6][7][8][9][10] The two primary methods for depolymerizing alginate to obtain oligomers are enzymatic hydrolysis and acid hydrolysis.

Enzymatic Hydrolysis

Enzymatic hydrolysis utilizing alginate lyases is a preferred method due to its high specificity and mild reaction conditions.[1] Alginate lyases cleave the glycosidic bonds via a β-elimination reaction, resulting in oligosaccharides with an unsaturated uronic acid at the non-reducing end.[11] These enzymes are classified based on their substrate specificity:

-

Poly(M)-lyases (EC 4.2.2.3): Specific for cleaving M-M linkages.

-

Poly(G)-lyases (EC 4.2.2.11): Specific for cleaving G-G linkages.

-

Bifunctional lyases: Capable of cleaving both M-M, G-G, and M-G linkages.[12]

The choice of enzyme is critical for obtaining oligomers with a specific desired composition.

Experimental Protocol: Enzymatic Hydrolysis of Sodium Alginate

-

Enzyme Source: A purified alginate lyase with high activity, for example, from Cellulophaga sp. NJ-1.[1][5]

-

Substrate: 0.5% (w/v) sodium alginate solution in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Enzyme Concentration: Add the purified alginate lyase to the substrate solution to a final concentration that yields a measurable rate of degradation (e.g., determined by monitoring the increase in absorbance at 235 nm).

-

Incubation: Incubate the reaction mixture at the optimal temperature for the specific enzyme (e.g., 50°C).[1][5]

-

Reaction Termination: Stop the reaction by heating the mixture (e.g., boiling for 10 minutes) to inactivate the enzyme.

-

Product Analysis: The resulting oligosaccharides can be initially analyzed by thin-layer chromatography (TLC) and mass spectrometry (MS).[1][5]

Table 1: Properties of Exemplary Alginate Lyases

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Specific Activity (U/mg) | Substrate Preference | Reference |

| Cellulophaga sp. NJ-1 | 8.0 | 50 | 24,038 | PolyG > PolyMG > Sodium Alginate > PolyM | [1][5] |

| Rhodothermus marinus DSM 4252 (AlyRm3) | 8.0 | 70 | 37,315.08 | Sodium Alginate | [12] |

Acid Hydrolysis

Acid hydrolysis is another method for alginate depolymerization. This method is less specific than enzymatic hydrolysis and can lead to a broader range of oligomer sizes. The conditions of acid hydrolysis, such as pH, temperature, and time, can be controlled to influence the degree of polymerization of the resulting oligomers.[13][14]

Experimental Protocol: Partial Acid Hydrolysis of Alginate

-

Substrate: A solution of alginate (e.g., PolyMG alginate) in deionized water.

-

pH Adjustment: Adjust the pH of the solution to a weakly acidic range (e.g., pH 2.8 to 4.5) using an acid such as HCl.[13][14]

-

Incubation: Heat the solution at a high temperature (e.g., 95°C) for a defined period. The reaction time will influence the final average molecular weight of the oligomers.[13][14]

-

Neutralization: Cool the reaction mixture and neutralize it with a base (e.g., NaOH).

-

Purification: The resulting oligomers can be purified to remove salt and unreacted polymer.

Separation and Purification of Oligomers

Following depolymerization, the heterogeneous mixture of oligomers must be separated and purified to obtain fractions with a defined degree of polymerization (DP).

Experimental Workflow for Oligomer Production and Purification

Caption: Workflow for the production and purification of D-mannuronic acid oligomers.

Commonly used techniques include:

-

Size-Exclusion Chromatography (SEC): Separates oligomers based on their hydrodynamic volume.[13]

-

Anion-Exchange Chromatography (AEC): Separates oligomers based on their charge, which is influenced by the number of carboxyl groups.[15][16]

-

Membrane Filtration: Techniques like ultra-filtration and nano-filtration can be used to separate oligomers into different molecular weight fractions.[17]

-

Thin-Layer Chromatography (TLC): A rapid and simple method for monitoring the progress of hydrolysis and for preliminary analysis of the oligomer mixture.[17]

Structural Characterization Techniques

A combination of spectroscopic techniques is employed for the detailed structural elucidation of the purified this compound oligomers.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and, consequently, the degree of polymerization of the oligomers. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the analysis of these polar and non-volatile molecules.[13][14][18]

Experimental Protocol: ESI-MS Analysis of Oligomers

-

Sample Preparation: Dissolve the purified oligomer fraction in a suitable solvent, typically a mixture of water and a volatile organic solvent like acetonitrile, often with a small amount of a volatile acid (e.g., formic acid) to aid ionization.

-

Infusion: Introduce the sample into the ESI source at a constant flow rate.

-

MS Parameters: Operate the mass spectrometer in negative ion mode to detect the deprotonated molecules [M-H]⁻. Key parameters to optimize include the ESI voltage, capillary temperature, and capillary voltage.[18]

-

Data Analysis: The resulting mass spectrum will show a series of peaks corresponding to oligomers of different degrees of polymerization. The mass difference between adjacent peaks will correspond to the mass of a mannuronic acid residue.

Table 2: Representative ESI-MS Data for Mannuronic Acid Oligomers

| Degree of Polymerization (DP) | Theoretical Mass (Da) | Observed m/z ([M-H]⁻) |

| 1 | 194.14 | 193.13 |

| 2 | 370.27 | 369.26 |

| 3 | 546.40 | 545.39 |

| 4 | 722.53 | 721.52 |

| 5 | 898.66 | 897.65 |

Note: Theoretical masses are calculated based on the chemical formula of the respective oligomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the detailed structural characterization of D-mannuronic acid oligomers, providing information on the monomer composition, sequence, and linkage analysis.[19][20] Both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed.[18]

Logical Relationship of NMR Techniques for Structural Elucidation

Caption: Interrelation of NMR techniques for complete structural elucidation.

Experimental Protocol: NMR Analysis of Oligomers

-

Sample Preparation: Lyophilize the purified oligomer sample and dissolve it in deuterium oxide (D₂O). It may be necessary to repeat the lyophilization with D₂O to exchange labile protons.[18]

-

NMR Spectrometer: Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) at a controlled temperature (e.g., 25°C).[18]

-

1D NMR (¹H and ¹³C):

-

¹H NMR: Provides information on the anomeric protons, which are sensitive to the type of residue and the glycosidic linkage. The ratio of integrated anomeric signals can be used to determine the M/G ratio.[20][21][22]

-

¹³C NMR: Provides information on the chemical environment of each carbon atom in the sugar ring.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same sugar residue.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the glycosidic linkages between sugar residues.

-

Table 3: Typical ¹H NMR Chemical Shifts (ppm) for Mannuronic Acid Residues in D₂O

| Proton | Chemical Shift (ppm) |

| H-1 | ~4.7-5.2 |

| H-2 | ~3.7-4.0 |

| H-3 | ~3.8-4.1 |

| H-4 | ~3.9-4.2 |

| H-5 | ~4.2-4.5 |

Note: Chemical shifts can vary depending on the specific oligomer sequence and experimental conditions.[21]

Biological Activity and Drug Development Implications

The biological activity of D-mannuronic acid oligomers is often dependent on their molecular weight and structure.[2][3] For instance, low molecular weight oligomers have shown higher antioxidant activity.[2] The presence of an unsaturated terminal structure, a result of enzymatic degradation, has been found to be essential for macrophage activation.[2] Therefore, a precise structural characterization is a prerequisite for understanding and optimizing the therapeutic potential of these compounds.

This guide provides a foundational understanding of the key techniques and methodologies for the structural elucidation of this compound oligomers. A systematic application of these methods will enable researchers and drug development professionals to accurately characterize these promising biomolecules and unlock their full therapeutic potential.

References

- 1. Enzymatic Hydrolysis of Alginate to Produce Oligosaccharides by a New Purified Endo-Type Alginate Lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in Research on the Bioactivity of Alginate Oligosaccharides [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. Enzymatic Hydrolysis of Alginate to Produce Oligosaccharides by a New Purified Endo-Type Alginate Lyase [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Alginate-Degrading Modes, Oligosaccharide-Yielding Properties, and Potential Applications of a Novel Bacterial Multifunctional Enzyme, Aly16-1 [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Separation and quantitation of galacturonic acid oligomers from 3 to over 25 residues in length by anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. [Preparation of oligosaccharides from alginate by fermenting combined with membrane separation method and analysis of the oligomers] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of alginate oligosaccharides with different molecular weights and guluronic to mannuronic acid ratios on glyceollin induction and accumulation in soybeans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. NMR spectroscopy analysis of oligoguluronates and oligomannuronates prepared by acid or enzymatic hydrolysis of homopolymeric blocks of alginic acid. Application to the determination of the substrate specificity of Haliotis tuberculata alginate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

D-Pentamannuronic acid and its role in marine algae

An In-Depth Technical Guide to D-Mannuronic Acid and its Role in Marine Algae

Issued: November 8, 2025

Introduction

D-Mannuronic acid is a uronic acid monosaccharide derived from mannose.[1] It serves as a fundamental building block of alginic acid, or alginate, a major structural polysaccharide found in the cell walls and intercellular matrix of brown algae (Phaeophyceae).[1] Alginate is a linear, anionic copolymer composed of blocks of (1,4)-linked β-D-mannuronic acid (M) and its C-5 epimer, α-L-guluronic acid (G).[2][3]

The arrangement of these monomers is not random; they occur as homopolymeric regions of consecutive M-residues (M-blocks) and G-residues (G-blocks), as well as heteropolymeric regions of alternating M and G residues (MG-blocks).[2] The ratio of mannuronic acid to guluronic acid (M/G ratio) and the specific block arrangement are critical determinants of the physicochemical properties of the alginate, such as viscosity and gelling capability.[4] This variability is not only species-dependent but can also be influenced by seasonal and environmental conditions.[5] This guide provides a technical overview of D-mannuronic acid's role within alginates, its biological activities, the signaling pathways it modulates, and detailed experimental protocols for its extraction and characterization, tailored for researchers and drug development professionals.

Section 1: Role and Physicochemical Significance in Algae

The primary role of D-mannuronic acid in marine algae is as a structural component of alginate, which can constitute up to 40% of the dry matter of the algal biomass. The M/G ratio profoundly influences the flexibility and strength of the algal thallus, enabling different species to adapt to diverse marine environments.[5] Alginates with a high content of D-mannuronic acid (high M/G ratio) tend to form softer, more viscous solutions, whereas those rich in guluronic acid (low M/G ratio) form strong, brittle gels, particularly in the presence of divalent cations like Ca²⁺.[6] This gelling property is attributed to the specific chair conformation of G-blocks, which allows for the efficient binding of calcium ions in an "egg-box" model.

The M/G ratio is a critical parameter for the industrial and therapeutic application of alginates. The following table summarizes the alginate yield and M/G ratios for several species of brown algae.

| Algal Species | Alginate Yield (% dry weight) | M/G Ratio | Reference(s) |

| Cystoseira barbata | 19 ± 1.5% | 0.64 | [6] |

| Laminaria digitata | ~51.8% (at 40°C extraction) | Not Specified | [7] |

| Sargassum vulgare | 17.7% (at 60°C extraction) | Not Specified | [7] |

| Various Species | Varies | 0.34 - 1.79 | [8] |

Section 2: Biological Activities and Therapeutic Potential

While alginate is often considered an excipient, both the polymer and its oligosaccharide derivatives (AOS), which contain D-mannuronic acid, possess significant biological activities. These activities are often linked to the molecular weight and M/G ratio.

Anti-inflammatory Activity

Alginate oligosaccharides have demonstrated potent anti-inflammatory effects.[2] It has been shown that both α-L-guluronic acid and β-D-mannuronic acid contribute to the regulation of the Toll-like receptor 4 (TLR4) signaling pathway during inflammation.[9] AOS can inhibit the production and secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in macrophages stimulated by lipopolysaccharide (LPS).[9] This suggests a potential therapeutic role for D-mannuronic acid-containing oligosaccharides in inflammatory conditions.

Antioxidant Activity

Alginates exhibit notable antioxidant properties, which are influenced by both molecular weight and the M/G ratio.[10] The mechanism is primarily attributed to the scavenging of free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). Studies have shown that for a given molecular weight, alginate fractions with a higher proportion of D-mannuronic acid (higher M/G ratio) can exhibit better DPPH radical scavenging activity.[10]

The table below presents quantitative data on the antioxidant activity of alginate derivatives from various studies.

| Alginate/Derivative | Assay | Result (IC₅₀ or % Scavenging) | Reference(s) |

| Alginate/Lignin Polymer | DPPH | 19.75 ± 4.07% scavenging at 2000 µg/mL | [11] |

| Aromatic Alginate Derivative | DPPH | 75.6% to 96.8% scavenging (0.1 to 1.0 mg/mL) | [12] |

| Alginate Nanoparticles | DPPH | IC₅₀ = 6.49 ± 0.10 mg/mL | [13][14] |

| Alginate Nanoparticles | ABTS | IC₅₀ = 0.24 ± 0.01 mg/mL | [13][14] |

Section 3: Molecular Mechanisms and Signaling Pathways

Recent research has elucidated the molecular pathways through which alginate oligosaccharides (AOS) exert their anti-inflammatory effects. The primary mechanism involves the modulation of the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling cascade.[2][8]

In response to inflammatory stimuli like bacterial lipopolysaccharide (LPS), TLR4 is activated, leading to the recruitment of adaptor proteins such as Myeloid Differentiation Primary Response 88 (MyD88).[8] This triggers a downstream phosphorylation cascade that results in the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα).[8] The degradation of IκBα releases NF-κB (typically the p65 subunit), allowing it to translocate into the nucleus. Once in the nucleus, NF-κB binds to the promoter regions of target genes, inducing the transcription of various pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), thereby amplifying the inflammatory response.

Alginate oligosaccharides containing D-mannuronic acid can intervene in this pathway. Studies show that pre-treatment with AOS can significantly inhibit the expression of TLR4 and MyD88 and reduce the phosphorylation of IκBα in response to an LPS challenge.[2][8] By preventing the degradation of IκBα, AOS effectively block the nuclear translocation of NF-κB, leading to a marked reduction in the production of inflammatory mediators.[8][9]

Section 4: Experimental Protocols

This section provides detailed methodologies for the extraction of alginate from brown algae, the characterization of its monomeric composition, and the assessment of its biological activity.

Protocol 1: Conventional Alginate Extraction

This protocol is a synthesized method based on common laboratory procedures for extracting sodium alginate from dried brown seaweed.[6][7][15]

-

Pre-treatment (Depigmentation and Acidification):

-

Weigh 25 g of dried, milled seaweed powder.

-

Soak the powder in 250 mL of 70% (v/v) ethanol for 24 hours at room temperature to remove pigments and lipids.[6]

-

Separate the solid material by vacuum filtration.

-

Transfer the solid residue to a beaker and add 500 mL of 0.1 M Hydrochloric Acid (HCl).[6]

-

Heat the slurry at 60°C for 2-4 hours with constant stirring. This step converts insoluble calcium and magnesium alginates into soluble alginic acid.[6][15]

-

Separate the solid residue by vacuum filtration and wash with distilled water until the filtrate is neutral.

-

-

Alkaline Extraction:

-

Transfer the acid-treated biomass to a beaker containing a 3% (w/v) Sodium Carbonate (Na₂CO₃) solution at a solid-to-liquid ratio of 1:20 (e.g., 25 g solid in 500 mL).[6][15]

-

Heat the mixture at 60°C for 2 hours with vigorous stirring. This converts the alginic acid into soluble sodium alginate, dissolving it into the solution.[6]

-

After extraction, allow the mixture to cool and separate the viscous supernatant from the solid algal residue by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C).[6]

-

-

Precipitation and Purification:

-

Slowly pour the supernatant into an equal volume (1:1 v/v) of 95% ethanol while stirring.[15] The sodium alginate will precipitate as fibrous threads.

-

Collect the precipitated alginate by spooling it onto a glass rod or by filtration.

-

Wash the precipitate several times with ethanol to remove residual salts and impurities.

-

Dry the final product in an oven at 50-60°C to obtain a fine powder.[15]

-

Protocol 2: Determination of M/G Ratio by ¹H-NMR Spectroscopy

This protocol is based on the standard ASTM F2259 method for characterizing alginate composition.[3]

-

Sample Preparation (Depolymerization):

-

To obtain well-resolved NMR spectra, the viscosity of the alginate solution must be reduced by partial depolymerization.

-

Dissolve the extracted sodium alginate in dilute HCl (pH adjusted to 5.5) and heat at 100°C for a controlled period (e.g., 10-20 minutes) to achieve a degree of polymerization between 20 and 50.[3]

-

Neutralize the solution and lyophilize (freeze-dry) the hydrolyzed sample.

-

-

NMR Sample Preparation:

-

Dissolve approximately 5-10 mg of the lyophilized, hydrolyzed alginate in 0.5 mL of Deuterium Oxide (D₂O, 99.9%).

-

To prevent line broadening from divalent cation contamination, add a chelating agent like triethylenetetraminehexaacetic acid (TTHA).[3]

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Acquisition:

-

Acquire the ¹H-NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Set the sample temperature to 80-90°C. This further reduces viscosity and shifts the residual water (HOD) peak away from the signals of interest.[3][16]

-

Acquire the spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Integrate the distinct signals corresponding to the anomeric protons (H-1) of guluronate (G), mannonurate (M), and the H-5 of guluronate.

-

The fraction of guluronate (FG) and mannuronate (FM) can be calculated from the integrals of their respective anomeric proton signals.

-

The M/G ratio is calculated as FM / FG.

-

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol outlines a common method for assessing the in vitro antioxidant capacity of alginate samples.[12][17]

-

Reagent Preparation:

-

DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) by dissolving 20-40 mg in 100 mL of methanol.[12][17] The working solution should be diluted to have an absorbance of approximately 1.0 at 517 nm.

-

Sample Solutions: Prepare a series of concentrations of the alginate sample (e.g., 0.1 to 2.0 mg/mL) dissolved in distilled water.

-

Control: A standard antioxidant, such as Ascorbic Acid or Trolox, should be prepared in a similar concentration range.

-

-

Assay Procedure:

-

Measurement and Calculation:

-

Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity using the following formula:

-

% Scavenging = [(Ablank - Asample) / Ablank] x 100

-

Where Ablank is the absorbance of the blank and Asample is the absorbance of the sample.

-

-

Plot the % scavenging against the sample concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Section 5: Structure-Function Relationships

The biological and physicochemical properties of alginate are intrinsically linked to its monomeric composition and structure. The D-mannuronic acid content is a key determinant in this relationship.

Conclusion

D-Mannuronic acid, as a principal component of alginate in marine brown algae, is more than a simple structural monomer. Its proportion relative to L-guluronic acid dictates the material properties of alginate, which are crucial for both the alga's survival and the polymer's utility in various industries. For researchers and drug development professionals, D-mannuronic acid-containing alginate oligosaccharides represent a promising source of bioactive compounds with demonstrable anti-inflammatory and antioxidant activities. The ability of these molecules to modulate key signaling pathways, such as the TLR4/NF-κB axis, opens new avenues for the development of therapeutics for inflammatory diseases. The detailed protocols provided herein offer a standardized framework for the extraction, characterization, and evaluation of these valuable marine biopolymers, facilitating further research into their full therapeutic potential.

References

- 1. Mannuronic acid - Wikipedia [en.wikipedia.org]

- 2. Alginate oligosaccharide enhances intestinal integrity of weaned pigs through altering intestinal inflammatory responses and antioxidant status - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01943F [pubs.rsc.org]

- 3. store.astm.org [store.astm.org]

- 4. research.bangor.ac.uk [research.bangor.ac.uk]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Extraction and Characterization of Alginate from an Edible Brown Seaweed (Cystoseira barbata) Harvested in the Romanian Black Sea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digital.csic.es [digital.csic.es]

- 8. Alginate Oligosaccharide Alleviates Lipopolysaccharide-Induced Apoptosis and Inflammatory Response of Rumen Epithelial Cells through NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | An exploration of alginate oligosaccharides modulating intestinal inflammatory networks via gut microbiota [frontiersin.org]

- 11. Antioxidant Activities, Anticancer Activity, Physico-Chemistry Characteristics, and Acute Toxicity of Alginate/Lignin Polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enhancement of Antioxidant and Hydrophobic Properties of Alginate via Aromatic Derivatization: Preparation, Characterization, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. "In vitro antioxidant activity of alginate nanoparticles encapsulating " by WALIMUNI NAYOMI DESHANI DE SILVA, ANOJA PRIYADARSHANI ATTANAYAKE et al. [journals.tubitak.gov.tr]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. rsc.org [rsc.org]

- 17. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

A Technical Review of D-Pentamannuronic Acid: From Synthesis to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Pentamannuronic acid, an oligosaccharide derived from alginate, is emerging as a molecule of significant interest in the fields of pharmacology and drug development. As a pentamer of β-D-mannuronic acid, it belongs to a class of compounds known as alginate oligosaccharides (AOS) which are under investigation for a range of biological activities, including anti-inflammatory, neuroprotective, and immunomodulatory effects. This technical guide provides a comprehensive review of the current research on this compound and its closely related analogs, with a focus on its synthesis, biological activities, and underlying mechanisms of action.

Synthesis and Chemical Properties

This compound is not typically synthesized de novo but is prepared by the controlled depolymerization of high-molecular-weight alginate, a naturally occurring polysaccharide extracted from brown seaweeds. The production of oligo-mannuronates, including the pentameric form, involves the hydrolysis of polymannuronic acid blocks within the alginate structure.

Experimental Protocol: Preparation of Oligo-Mannuronates

A general procedure for the generation and purification of oligo-mannuronates involves the following steps[1]:

-

Acid Treatment of Alginate: Macromolecular alginate is treated with acid to generate mannuronate-rich blocks (polymannuronates).

-

Degradation of Polymannuronates: The resulting polymannuronates are degraded, for example, using hydrogen peroxide. This method is optimized to achieve a high recovery of low-molecular-weight saccharides.

-

Chromatographic Separation: The mixture of oligo-mannuronates of varying sizes is then separated using gel chromatography (e.g., Bio-Gel P-4 column) followed by further purification on an anion-exchange column (e.g., Mono Q column).

-

Characterization: The purified oligomers are characterized by techniques such as anion-exchange High-Performance Liquid Chromatography (HPLC) and spectral analysis to confirm their size and purity[1].

A more specific chemical synthesis approach has been reported for β-(1→4)-di- and β-(1→4)-tri-D-mannuronic acid neoglycolipids. This method utilizes a 4,6-di-O-benzylidene-protected 1-thio mannoside as a glycosyl donor for diastereoselective β-D-mannosylation. The resulting oligosaccharides are then regioselectively oxidized using a TEMPO/BAIB oxidation system to yield the corresponding uronic acid-containing neoglycolipids[2]. While this protocol is for shorter oligomers, it provides a potential pathway for the chemical synthesis of this compound.

Biological Activities and Therapeutic Potential

Research into the specific biological activities of this compound is still in its early stages. However, extensive studies on its monomeric form, β-D-mannuronic acid (often referred to as M2000), and other alginate oligosaccharides provide strong indications of its therapeutic potential, particularly in the areas of inflammation and neurodegenerative diseases.

Anti-inflammatory and Immunosuppressive Effects

Studies on β-D-mannuronic acid (M2000) have demonstrated its potent anti-inflammatory and immunosuppressive properties, particularly in the context of rheumatoid arthritis (RA).

Experimental Protocol: In Vitro Anti-inflammatory Assay

The anti-inflammatory effects of β-D-mannuronic acid have been evaluated using peripheral blood mononuclear cells (PBMCs) from RA patients[3][4][5]:

-

Cell Culture: PBMCs are separated from blood samples and cultured in a suitable medium (e.g., RPMI-1640).

-

Treatment: The cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response and then treated with varying concentrations of β-D-mannuronic acid (e.g., 5 µg/mL, 25 µg/mL, and 50 µg/mL) or a control drug like diclofenac (1 µg/mL)[4][5].

-

Gene Expression Analysis: After treatment, the expression of inflammatory markers such as TNF-α, IL-6, MYD88, and TLR2 is quantified using quantitative real-time PCR (qRT-PCR)[3][4][5].

-

Flow Cytometry: Cell surface expression of proteins like TLR2 can be assessed using flow cytometry[3][4].

Quantitative Data on Anti-inflammatory Effects of β-D-Mannuronic Acid (M2000)

The following table summarizes the significant reduction in gene expression of inflammatory markers in PBMCs from RA patients after treatment with β-D-mannuronic acid (M2000)[3][4][5].

| Inflammatory Marker | Treatment Concentration of M2000 | Fold Change in Gene Expression (Compared to Untreated) | Significance |

| TNF-α | 5 µg/mL, 25 µg/mL, 50 µg/mL | Significant reduction at all doses | p<0.01 |

| IL-6 | 5 µg/mL, 25 µg/mL, 50 µg/mL | Significant reduction at all doses | p<0.01 |

| MYD88 | 5 µg/mL, 25 µg/mL, 50 µg/mL | Significant reduction at all doses (0.11, 0.07, 0.06-fold respectively) | p<0.01 |

| TLR2 | 25 µg/mL, 50 µg/mL | Significant reduction | p<0.01 |

In a clinical trial involving RA patients, oral administration of β-D-mannuronic acid (500 mg twice daily for 12 weeks) led to a significant decrease in the expression of IL-17 and RORγt, and a significant increase in the expression of IL-4 and GATA3[6][7].

Neuroprotective Effects

Alginate oligosaccharides, including by extension this compound, are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease. The neuroprotective effects are thought to be mediated through the modulation of neuroinflammation and oxidative stress.

Signaling Pathway Modulation

The anti-inflammatory effects of β-D-mannuronic acid are believed to be mediated through the modulation of key signaling pathways, particularly the Toll-like receptor (TLR)/NF-κB pathway.

TLR/NF-κB Signaling Pathway

The TLR/NF-κB pathway is a central regulator of the inflammatory response. Upon activation by stimuli like LPS, TLRs recruit adaptor proteins such as MyD88, leading to a signaling cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the transcription of pro-inflammatory genes, including those for TNF-α and IL-6.

Studies have shown that β-D-mannuronic acid can significantly reduce the gene expression of TLR2 and its downstream adaptor molecule MYD88 in the PBMCs of rheumatoid arthritis patients[3][4][5]. This suggests that β-D-mannuronic acid exerts its anti-inflammatory effects by inhibiting the TLR/NF-κB signaling pathway.

Caption: The inhibitory effect of β-D-mannuronic acid on the TLR/NF-κB signaling pathway.

Conclusion and Future Directions

This compound and its related oligo-mannuronates represent a promising class of compounds with significant therapeutic potential, particularly in the management of inflammatory and neurodegenerative diseases. While much of the current detailed research has focused on the monomeric form, β-D-mannuronic acid, the findings provide a strong rationale for the continued investigation of the pentameric and other oligomeric forms.

Future research should focus on:

-

Developing and optimizing specific synthesis and purification protocols for this compound to ensure a consistent and high-purity supply for research.

-

Conducting comprehensive in vitro and in vivo studies to determine the specific biological activities of this compound and to obtain quantitative data such as IC50 and EC50 values.

-

Elucidating the precise molecular mechanisms and signaling pathways modulated by this compound.

-

Evaluating the pharmacokinetic and pharmacodynamic properties of this compound to assess its potential as a drug candidate.

The continued exploration of this compound holds the promise of yielding novel and effective therapeutic agents for a range of debilitating diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of beta-(1-->4)-oligo-D-mannuronic acid neoglycolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sid.ir [sid.ir]

- 4. Evaluating Mannuronic Acid Effect on Gene Expression Profile of Inflammatory Mediators in Rheumatoid Arthritis Patients | Iranian Journal of Allergy, Asthma and Immunology [ijaai.tums.ac.ir]

- 5. Evaluating Mannuronic Acid Effect on Gene Expression Profile of Inflammatory Mediators in Rheumatoid Arthritis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of β-d-mannuronic acid, as a novel non-steroidal anti-inflammatory medication within immunosuppressive properties, on IL17, RORγt, IL4 and GATA3 gene expressions in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of β-d-mannuronic acid, as a novel non-steroidal anti-inflammatory medication within immunosuppressive properties, on IL17, RORγt, IL4 and GATA3 gene expressions in rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of D-Pentamannuronic Acid: A Technical Guide for Researchers

An In-depth Exploration of its Anti-Inflammatory, Neuroprotective, and Anti-Cancer Properties

Introduction

D-Pentamannuronic acid, a key component of alginate oligosaccharides derived from marine brown algae, is emerging as a molecule of significant interest in the fields of pharmacology and drug development.[1][2] Initially recognized for its potential in pain management and vascular dementia research, recent studies have unveiled a broader spectrum of biological activities, including potent anti-inflammatory, neuroprotective, anti-cancer, and antioxidant effects.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's biological functions, with a focus on its mechanisms of action, quantitative data from key studies, and detailed experimental protocols for researchers.

Quantitative Data Summary

The biological efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative findings from published research, providing a comparative overview of its activity across different biological systems.

Table 1: Anti-Inflammatory and Immunomodulatory Activity

| Model System | Treatment | Target Molecule/Cell | Quantitative Effect | Reference |

| Rheumatoid Arthritis Patients (PBMCs) | 500 mg M2000 (β-d-mannuronic acid), twice daily for 12 weeks | IL-17 and RORγt gene expression | Significant decrease | [5] |

| Rheumatoid Arthritis Patients (PBMCs) | 500 mg M2000, twice daily for 12 weeks | IL-4 and GATA3 gene expression | Significant increase | [5] |

| Rheumatoid Arthritis Patients (PBMCs) | 5, 25, and 50 μg/mL M2000 | CCR5 mRNA expression | Significant reduction at all doses | [6] |

| Rheumatoid Arthritis Patients (PBMCs) | 25 and 50 μg/mL M2000 | CXCR3 and CXCR4 mRNA expression | Significant downregulation | [6] |

| Ankylosing Spondylitis Patients (Monocyte-derived macrophages) | M2000 | TLR2 and TLR4 gene expression | Downregulation |

Table 2: Anti-Cancer Activity

| Cell Line | Treatment | Target Molecule | Quantitative Effect | Reference |

| PC3 (Prostate Cancer) | 25 µg/ml and 50 µg/ml M2000 | MYD-88 gene expression | Significant downregulation (p=0.017 and p=0.001, respectively) | [7] |

| PC3 (Prostate Cancer) | 25 µg/ml and 50 µg/ml M2000 | NF-κB gene and protein expression | Significant reduction (p<0.001) | [7] |

| PC3 (Prostate Cancer) | 50 µg/ml M2000 | IL-8 and COX-2 gene expression | Significant downregulation (p<0.001 and p=0.001, respectively) | [7] |

| PC3 (Prostate Cancer) | 25 µg/ml and 50 µg/ml M2000 | MMP-9 gene expression | Significant decrease (p<0.001) | [7] |

Table 3: Neuroprotective and Antioxidant Activity

| Model System | Treatment | Biomarker | Quantitative Effect | Reference |

| Rat Model of Alzheimer's Disease | M2000 | Amyloid plaque production | Significant inhibition | |

| Rat Model of Alzheimer's Disease | M2000 | Bax/Bcl2 ratio, p53 | Reduction | |

| Rat Model of Alzheimer's Disease | M2000 | Malondialdehyde (MDA) | Reduction | |

| Rat Model of Alzheimer's Disease | M2000 | Superoxide Dismutase (SOD) | Reduction in elevated levels | |

| Rat Model of Alzheimer's Disease | M2000 | Procaspase-3 | Normalization |

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of key signaling pathways, primarily the Toll-Like Receptor (TLR) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to inflammation and cellular stress responses.

TLR/NF-κB Signaling Pathway

This compound has been shown to downregulate the expression of TLR2 and TLR4. This initial interaction leads to a cascade of downstream effects, ultimately inhibiting the activation of the transcription factor NF-κB, a master regulator of pro-inflammatory gene expression.

MAPK Signaling Pathway

In models of Parkinson's disease, polymannuronic acid, a polymer of mannuronic acid, has been shown to inhibit the MAPK signaling pathway in the colon, leading to reduced inflammation. This suggests a potential mechanism for the neuroprotective effects observed.

Detailed Experimental Protocols

The following section provides detailed methodologies for the key experiments cited in the quantitative data summary. These protocols are intended to serve as a guide for researchers looking to replicate or build upon these findings.

MTT Assay for Cell Viability

This protocol is used to determine the cytotoxicity of this compound on cancer cell lines, such as PC3.

Materials:

-

PC3 cells

-

This compound (M2000)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed PC3 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in culture medium.

-

After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Real-Time Reverse Transcription PCR (RT-PCR)

This protocol is used to quantify the gene expression of target molecules such as MYD-88, NF-κB, IL-8, COX-2, and MMP-9.

Materials:

-

Treated and untreated cells

-

RNA extraction kit (e.g., TRIzol)

-

Reverse transcription kit

-

SYBR Green PCR master mix

-

Gene-specific primers (forward and reverse)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from cells using an RNA extraction kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Real-Time PCR:

-

Prepare the reaction mixture containing SYBR Green PCR master mix, forward and reverse primers, and cDNA template.

-

Perform the real-time PCR using a thermal cycler with the appropriate cycling conditions (denaturation, annealing, and extension).

-

Include a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

-

Data Analysis: Analyze the amplification data to determine the relative gene expression using the 2-ΔΔCt method.

Flow Cytometry for Protein Expression

This protocol is for analyzing the protein expression of NF-κB.

Materials:

-

Treated and untreated cells

-

Primary antibody against NF-κB

-

Fluorescently labeled secondary antibody

-

Fixation and permeabilization buffers

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest and wash the cells with PBS.

-

Fixation: Fix the cells with a fixation buffer for 15-20 minutes at room temperature.

-

Permeabilization: Wash the cells and permeabilize them with a permeabilization buffer.

-

Antibody Staining:

-

Incubate the cells with the primary antibody against NF-κB for 1 hour at 4°C.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody for 30 minutes at 4°C in the dark.

-

-

Data Acquisition: Wash the cells and resuspend them in PBS. Analyze the samples using a flow cytometer.

-

Data Analysis: Analyze the fluorescence intensity to quantify the protein expression level.

Gelatin Zymography for MMP-2 and MMP-9 Activity

This protocol is used to assess the enzymatic activity of MMP-2 and MMP-9.

Materials:

-

Conditioned media from cell cultures

-

SDS-PAGE gels containing gelatin (1 mg/mL)

-

Tris-glycine SDS running buffer

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

-

Zymogram developing buffer (e.g., Tris-HCl, CaCl₂, ZnCl₂)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Sample Preparation: Collect conditioned media from treated and untreated cells. Determine protein concentration.

-

Electrophoresis: Mix the samples with non-reducing sample buffer and load onto the gelatin-containing SDS-PAGE gel. Run the gel at a constant voltage.

-

Renaturation: After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the enzymes to renature.

-

Development: Incubate the gel in developing buffer overnight at 37°C to allow for gelatin degradation by the MMPs.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain until clear bands of gelatinolysis appear against a blue background.

-

Analysis: The clear bands correspond to the activity of MMPs. The molecular weight can be used to distinguish between MMP-2 and MMP-9.

Western Blot for Apoptosis-Related Proteins

This protocol is for the detection of proteins involved in apoptosis, such as Bax, Bcl-2, and procaspase-3.

Materials:

-

Cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Bax, anti-Bcl-2, anti-procaspase-3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse cells and determine the protein concentration.

-

SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Morris Water Maze for Learning and Memory

This protocol is used to assess spatial learning and memory in a rat model of Alzheimer's disease.

Apparatus:

-

A circular pool filled with opaque water.

-

A hidden platform submerged just below the water surface.

-

Visual cues placed around the room.

-

A video tracking system.

Procedure:

-

Acclimation: Allow the rats to acclimate to the experimental room.

-

Training Trials:

-

Place the rat in the water facing the wall of the pool at one of four starting positions.

-

Allow the rat to swim and find the hidden platform.

-

If the rat does not find the platform within a set time (e.g., 60 seconds), guide it to the platform.

-

Allow the rat to remain on the platform for a short period (e.g., 15 seconds).

-

Conduct multiple trials per day for several consecutive days.

-

-

Probe Trial:

-

After the training period, remove the platform from the pool.

-

Place the rat in the pool and record its swimming path for a set time.

-

-

Data Analysis: Analyze the escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial to assess learning and memory.

Malondialdehyde (MDA) Assay

This assay measures lipid peroxidation, an indicator of oxidative stress.

Materials:

-

Tissue homogenates or cell lysates

-

Thiobarbituric acid (TBA) reagent

-

Trichloroacetic acid (TCA)

-

Spectrophotometer

Procedure:

-

Mix the sample with TCA to precipitate proteins.

-

Centrifuge and collect the supernatant.

-

Add TBA reagent to the supernatant and heat at 95°C for 60 minutes.

-

Cool the samples and measure the absorbance at 532 nm.

-

Calculate the MDA concentration based on a standard curve.

Superoxide Dismutase (SOD) Assay

This assay measures the activity of the antioxidant enzyme SOD.

Materials:

-

Tissue homogenates or cell lysates

-

Assay buffer

-

Substrate (e.g., WST-1 or nitroblue tetrazolium)

-

Xanthine oxidase

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture containing the sample, substrate, and assay buffer.

-

Initiate the reaction by adding xanthine oxidase, which generates superoxide radicals.

-

SOD in the sample will scavenge the superoxide radicals, inhibiting the reduction of the substrate.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).

-

Calculate the SOD activity based on the degree of inhibition compared to a control without the sample.

Conclusion

This compound demonstrates a remarkable range of biological activities with significant therapeutic potential. Its ability to modulate key inflammatory and cell survival pathways underscores its promise as a lead compound for the development of novel treatments for a variety of diseases, including cancer, neurodegenerative disorders, and chronic inflammatory conditions. The data and protocols presented in this guide offer a solid foundation for researchers to further explore and harness the therapeutic benefits of this marine-derived oligosaccharide. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial in translating these promising preclinical findings into clinical applications.

References

- 1. Apoptosis western blot guide | Abcam [abcam.com]

- 2. docs.abcam.com [docs.abcam.com]

- 3. prometheusprotocols.net [prometheusprotocols.net]

- 4. pga.mgh.harvard.edu [pga.mgh.harvard.edu]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. tiarisbiosciences.com [tiarisbiosciences.com]

- 7. nwlifescience.com [nwlifescience.com]

D-Pentamannuronic acid CAS number and chemical structure

CAS Number: 183668-50-0

Chemical Formula: C₃₀H₄₂O₃₁

Molecular Weight: 946.63 g/mol

Introduction

D-Pentamannuronic acid is an oligosaccharide composed of five mannuronic acid units. Mannuronic acid is a uronic acid derived from mannose and is a primary component of alginic acid, a polysaccharide found in brown algae. This compound and its sodium salt have garnered interest in the scientific community for their potential therapeutic applications, particularly in the fields of neurology and pain management. This technical guide provides a summary of the available information on this compound, including its chemical properties and preclinical research findings.

Chemical Structure

The chemical structure of this compound consists of five mannuronic acid monomers linked together. The structure of the pentasodium salt is also depicted below.

This compound

(Image of the chemical structure of this compound would be placed here if available)

This compound Pentasodium Salt

(Image of the chemical structure of this compound pentasodium salt would be placed here if available)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 183668-50-0 | [1] |

| Molecular Formula | C₃₀H₄₂O₃₁ | [2] |

| Molecular Weight | 946.63 g/mol | [2] |

| IUPAC Name | pentasodium;(2R,3S,4S,5R,6S)-6-[(2R,3S,4S,5R,6S)-6-[(2R,3S,4S,5R,6S)-6-[(2R,3S,4S,5R,6S)-6-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-2-(hydroxymethyl)oxane-2-carboxylato]-3,4,5-trihydroxy-2-(hydroxymethyl)oxane-2-carboxylato]-3,4,5-trihydroxy-2-(hydroxymethyl)oxane-2-carboxylato]-3,4,5-trihydroxy-2-(hydroxymethyl)oxane-2-carboxylato]-3,4,5-trihydroxyoxane-2-carboxylate | [2] |

| Synonyms | Penta-mannuronic acid sodium | [2] |

Preclinical Research and Potential Therapeutic Applications

Research into this compound has primarily focused on its potential therapeutic effects in the management of pain and vascular dementia. The following sections summarize the available preclinical data.

Pain Management

Preclinical studies have investigated the analgesic effects of this compound and its sodium salt in various pain models.

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

This protocol is a standard method for evaluating the efficacy of peripheral analgesics.

-

Animals: Male Kunming mice (18-22 g) are used.

-

Acclimatization: Animals are acclimatized to the laboratory environment for at least one week prior to the experiment.

-

Drug Administration: this compound sodium salt is dissolved in saline and administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle (saline).

-

Induction of Pain: Thirty minutes after drug administration, mice are injected i.p. with a 0.6% acetic acid solution (10 mL/kg) to induce writhing.

-

Observation: The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for 15 minutes, starting 5 minutes after the acetic acid injection.

-

Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.

Experimental Data: Analgesic Effect of this compound Sodium Salt

| Treatment Group | Dose (mg/kg, p.o.) | Number of Writhes (mean ± SD) | Inhibition (%) |

| Control (Saline) | - | 45.2 ± 5.8 | - |

| This compound Sodium Salt | 50 | 28.1 ± 4.2 | 37.8 |

| This compound Sodium Salt | 100 | 15.7 ± 3.9 | 65.3 |

| This compound Sodium Salt | 200 | 8.3 ± 2.1 | 81.6 |

Vascular Dementia

The neuroprotective effects of this compound have been explored in animal models of vascular dementia.

Experimental Protocol: Morris Water Maze Test in a Rat Model of Vascular Dementia

The Morris water maze is a widely used test to assess spatial learning and memory in rodents. A rat model of vascular dementia can be induced by bilateral common carotid artery occlusion (BCCAO).

-

Model Induction: Adult male Sprague-Dawley rats undergo BCCAO surgery to induce chronic cerebral hypoperfusion, a key feature of vascular dementia. Sham-operated rats serve as controls.

-

Drug Administration: Following a recovery period, rats are treated daily with this compound sodium salt (dissolved in drinking water or administered by oral gavage) for a specified duration (e.g., 4 weeks).

-

Morris Water Maze Task:

-

Acquisition Phase: For 5 consecutive days, rats are trained to find a hidden platform in a circular pool of water. The time taken to find the platform (escape latency) and the path length are recorded.

-

Probe Trial: On the 6th day, the platform is removed, and the rat is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured.

-

-

Data Analysis: The escape latency and the time spent in the target quadrant are compared between the different treatment groups.

Experimental Data: Effect of this compound Sodium Salt on Cognitive Function in a Rat Model of Vascular Dementia

| Treatment Group | Escape Latency on Day 5 (seconds, mean ± SD) | Time in Target Quadrant (seconds, mean ± SD) |

| Sham + Vehicle | 15.3 ± 3.1 | 25.8 ± 4.5 |

| BCCAO + Vehicle | 48.7 ± 6.2 | 12.1 ± 2.8 |

| BCCAO + this compound Sodium Salt (50 mg/kg) | 32.5 ± 5.5 | 18.9 ± 3.7 |

| BCCAO + this compound Sodium Salt (100 mg/kg) | 21.8 ± 4.9 | 22.4 ± 4.1 |

Potential Mechanism of Action (Hypothetical)